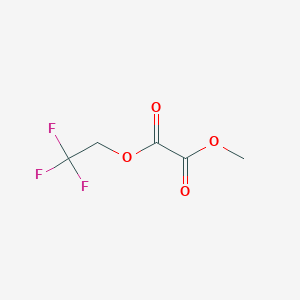![molecular formula C11H13BrClN B1382977 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride CAS No. 1803590-79-5](/img/structure/B1382977.png)
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride
説明
“5’-Bromo-1’,2’-dihydrospiro[cyclobutane-1,3’-indole] hydrochloride” is a chemical compound with the CAS Number: 304876-39-9 . It has a molecular weight of 252.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H10BrNO/c12-7-2-3-9-8 (6-7)11 (4-1-5-11)10 (14)13-9/h2-3,6H,1,4-5H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a melting point range of 235-237 degrees Celsius .科学的研究の応用
1. Synthesis and Chemical Properties
- Synthesis of Cyclobutane-Fused Spiroindolines : Zhu, Zheng, Zhang, and You (2019) demonstrated a method for synthesizing cyclobutane-fused angular tetracyclic spiroindolines using visible-light-promoted intramolecular dearomatization of indole derivatives. This method achieved high yields and diastereoselectivity under mild conditions, expanding the possibilities for indole functionalization (Zhu, Zheng, Zhang, & You, 2019).
- Dibrominative Spirocyclization : Chaisan et al. (2021) explored the synthesis of gem-dibromospirocyclic benzo[d][1,3]oxazines and their application in the synthesis of 4H-Furo[3,2-b]indoles. This synthesis involved catalytic aqueous hydrochloric acid and N-bromosuccinimide, leading to products useful as pharmacophores and synthetic precursors (Chaisan et al., 2021).
2. Pharmaceutical and Biological Applications
- Antimicrobial Activity : Mageed, El- Ezabi, and Khaled (2021) evaluated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, revealing high antibacterial activity of the derivatives. This study suggests potential pharmaceutical applications for these compounds (Mageed, El- Ezabi, & Khaled, 2021).
- Anticonvulsant Activity : Pogosyan, Grigoryan, and Paronikyan (2011) synthesized new spiro-condensed indoles and established a relationship between their chemical structure and biological activity, specifically in the context of anticonvulsant effects. Their work contributes to understanding the therapeutic potential of these compounds (Pogosyan, Grigoryan, & Paronikyan, 2011).
3. Analytical and Structural Studies
- Crystal Structure Analysis : Barakat et al. (2017) conducted a study on the crystal structure, Hirshfeld surface, and thermal analysis of a 5-bromo-1H-indole derivative. This research offers insights into the molecular interactions and properties of such compounds (Barakat et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
特性
IUPAC Name |
5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11;/h2-3,6,13H,1,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUFFDLUHTXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
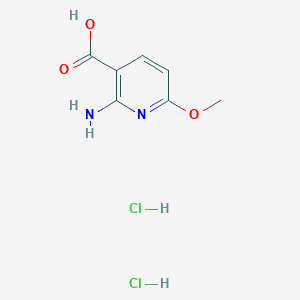
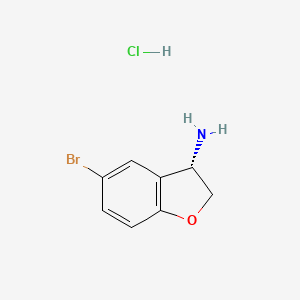
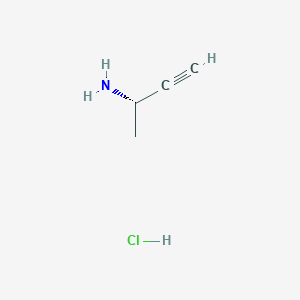
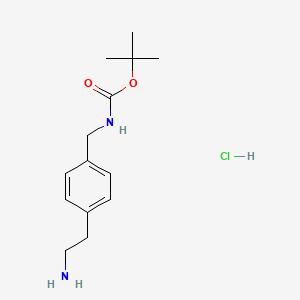
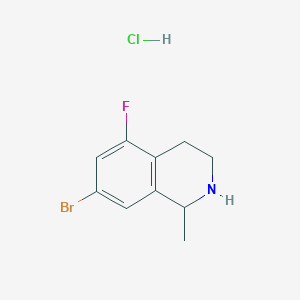
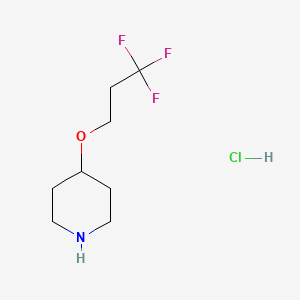
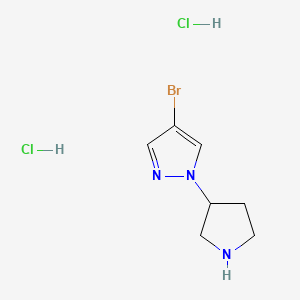
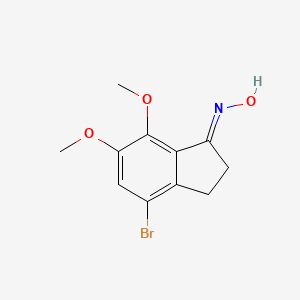
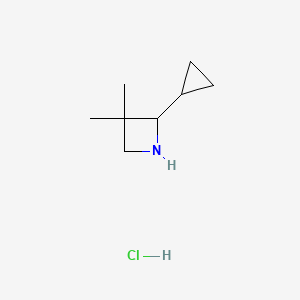
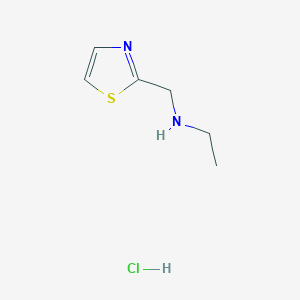
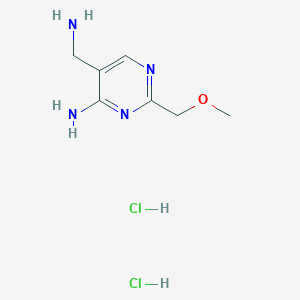
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
